Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves a multi-step process. One common method starts with the condensation of appropriate methyl ketones with hydrazines to form pyrazoles. These pyrazoles are then subjected to cyclization reactions with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures
Scientific Research Applications
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. Additionally, it can modulate endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate: Another derivative with distinct substituents that affect its chemical and biological properties
These comparisons highlight the unique properties of this compound, such as its specific photophysical characteristics and potential therapeutic applications.
Biological Activity
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 2365242-43-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its anticancer properties and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- Purity : ≥95%
- Structural Features : The compound features a pyrazolo-pyrimidine scaffold which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant anticancer activity. The following sections detail the findings from various research studies.
In Vitro Studies
- Cell Line Evaluation :
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Mechanism of Action :
- The compound acts as a dual inhibitor of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and survival signaling pathways in cancer cells. Molecular docking studies revealed that the compound binds effectively to the active sites of these enzymes, mimicking the action of known inhibitors like milciclib and repotrectinib .
Cell Cycle Analysis
The impact on the cell cycle was assessed using flow cytometry:
- Treatment with ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine resulted in significant G0/G1 phase arrest, with treated cells showing an increase to 84.36% in this phase compared to control groups . This suggests that the compound effectively halts cell proliferation by inducing cell cycle arrest.
Structure-Activity Relationship (SAR)
The structural characteristics of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine are critical for its biological activity. Modifications to the pyrazolo-pyrimidine core can enhance potency and selectivity:
- Compounds with varied substituents at positions 5 and 7 have shown differing levels of activity against CDK2 and TRKA, highlighting the importance of these positions in maintaining bioactivity .
Summary of Findings
Properties
Molecular Formula |
C10H10ClN3O2 |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-8(11)14-9(12-7)4-6(2)13-14/h4-5H,3H2,1-2H3 |
InChI Key |
NGSVZUYCEZWBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=NN2C(=C1)Cl)C |
Origin of Product |
United States |
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